A Comprehensive Technical Guide to 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile: Molecular Weight, Exact Mass, and Analytical Determination
A Comprehensive Technical Guide to 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile: Molecular Weight, Exact Mass, and Analytical Determination
For Immediate Release
This technical guide provides an in-depth analysis of the chemical properties of 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details the compound's molecular weight and exact mass, and outlines the principles and methodologies for their experimental determination.
Core Chemical Profile
4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile is a substituted pyrimidine derivative. The core structure, a pyrimidine ring, is a foundational component in numerous biologically active molecules, including nucleobases. The strategic placement of an amino group, a 4-chlorophenoxy group, and a carbonitrile moiety suggests its potential as a versatile scaffold in medicinal chemistry. The chemical formula for this compound is determined to be C₁₁H₇ClN₄O .
A clear understanding of its fundamental physicochemical properties is paramount for its application in research and development. The key identifiers are summarized in the table below.
| Property | Value |
| Chemical Name | 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile |
| Chemical Formula | C₁₁H₇ClN₄O |
| Molecular Weight | 262.66 g/mol |
| Exact Mass | 262.0312 g/mol |
The Significance of Molecular Weight and Exact Mass
In the realm of chemical and pharmaceutical sciences, the distinction between molecular weight and exact mass is crucial.
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Molecular Weight (or Molar Mass) is calculated using the weighted average of the atomic masses of all atoms in a molecule, considering the natural abundance of their isotopes.[][2] It is an essential parameter for stoichiometric calculations in chemical reactions, such as determining the mass of reactants needed or predicting the theoretical yield of a product.[3]
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Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[4] This value is of particular importance in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule with high accuracy.[5]
The ability to precisely measure the mass of a molecule is a cornerstone of modern analytical chemistry, enabling the identification and characterization of unknown compounds.[6]
Theoretical Calculation of Molecular Properties
The molecular weight and exact mass of 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile are calculated based on its elemental composition (C₁₁H₇ClN₄O).
Molecular Weight Calculation
The molecular weight is the sum of the average atomic masses of the constituent atoms.
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Carbon (C): 11 × 12.011 u = 132.121 u
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Hydrogen (H): 7 × 1.008 u = 7.056 u
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Chlorine (Cl): 1 × 35.453 u = 35.453 u
-
Nitrogen (N): 4 × 14.007 u = 56.028 u
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Oxygen (O): 1 × 15.999 u = 15.999 u
Total Molecular Weight: 132.121 + 7.056 + 35.453 + 56.028 + 15.999 = 262.657 g/mol (commonly rounded to 262.66 g/mol ).
Exact Mass Calculation
The exact mass is calculated using the mass of the most abundant isotope for each element.[4]
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Carbon (¹²C): 11 × 12.000000 u = 132.000000 u
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Hydrogen (¹H): 7 × 1.007825 u = 7.054775 u
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Chlorine (³⁵Cl): 1 × 34.968853 u = 34.968853 u (Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with ³⁵Cl being the more abundant at approximately 75.8%).[7]
-
Nitrogen (¹⁴N): 4 × 14.003074 u = 56.012296 u
-
Oxygen (¹⁶O): 1 × 15.994915 u = 15.994915 u
Total Exact Mass: 132.000000 + 7.054775 + 34.968853 + 56.012296 + 15.994915 = 262.030839 g/mol (commonly rounded to 262.0312 g/mol ).
Experimental Determination via Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[6] It is the primary method for the experimental determination of both molecular weight and exact mass.[8] The process involves three fundamental steps: ionization, mass analysis, and detection.[9]
Caption: A simplified workflow of a mass spectrometer.
Ionization Techniques
The first step in mass spectrometry is to convert the analyte molecules into gas-phase ions.[9] Two common ionization techniques for molecules like 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile are:
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Electrospray Ionization (ESI): This is a soft ionization technique that is particularly useful for polar and thermally labile molecules. A high voltage is applied to a liquid sample to create an aerosol, from which ions are generated.[5]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): In this method, the sample is co-crystallized with a matrix material. A pulsed laser is used to desorb and ionize the sample molecules.[5]
Mass Analyzers
Once ionized, the ions are sorted and separated based on their mass-to-charge ratio by a mass analyzer.[6] Common types of mass analyzers include:
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Quadrupole Mass Analyzer: This analyzer uses oscillating electrical fields to stabilize or destabilize the paths of ions passing through a set of four parallel rods.
-
Time-of-Flight (TOF) Mass Analyzer: This analyzer measures the time it takes for ions to travel a known distance. Lighter ions travel faster than heavier ions.[10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
The following provides a generalized, step-by-step methodology for determining the exact mass of 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile using High-Resolution Mass Spectrometry.
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Sample Preparation:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 µg/mL.
-
Incorporate an internal standard with a known exact mass for calibration purposes.
-
-
Instrument Setup:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.
-
-
Infusion and Ionization:
-
Introduce the sample solution into the mass spectrometer's ion source (e.g., ESI) via direct infusion using a syringe pump at a constant flow rate.
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable and robust ion signal.
-
-
Mass Analysis and Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. For an amino-containing compound, positive ion mode is often suitable.
-
Collect data over a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺).
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺).
-
The software will provide the measured exact mass of this ion.
-
Compare the experimentally determined exact mass with the theoretically calculated value to confirm the elemental composition.
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Relevance in Drug Discovery and Development
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[11] Many approved drugs and clinical candidates contain a pyrimidine scaffold. The presence of the 5-carbonitrile group in the target molecule is also noteworthy, as this functional group is found in a number of bioactive compounds and can participate in various chemical transformations.[12][13]
The 4-amino-2-phenoxypyrimidine scaffold, in particular, has been explored for the development of various therapeutic agents, including kinase inhibitors for cancer therapy.[14][15][16] The precise determination of molecular weight and exact mass is a critical first step in the characterization of any new chemical entity intended for pharmaceutical development.
Conclusion
This technical guide has provided a detailed overview of the molecular weight and exact mass of 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile, along with the theoretical basis for their calculation and the experimental methodology for their determination. A thorough understanding of these fundamental properties is essential for researchers and scientists working with this compound and its derivatives in the pursuit of new therapeutic agents.
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